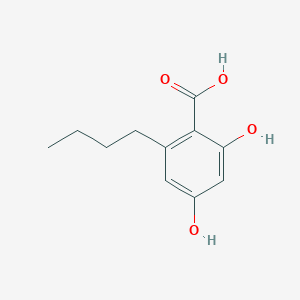

1-(3,4-Dichlorophenyl)-2-methylpropan-1-amine

Overview

Description

“1-(3,4-Dichlorophenyl)piperazine” is an N-substituted piperazine . It has a molecular weight of 231.12 . It’s freezing point and boiling point are 335.65K and 643.73K respectively. Its density and refractive index at 25 °C are 1.2949g/cm^3 and 1.6400 .

Molecular Structure Analysis

The molecular structure of “1-(3,4-Dichlorophenyl)piperazine” has been identified with a molecular formula of C10H12Cl2N2 .

Chemical Reactions Analysis

There’s a mention of “ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate” being identified as a potent catalyst for Mitsunobu reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3,4-Dichlorophenyl)piperazine” include a density of 1.287g/cm^3, a boiling point of 319.1ºC at 760mmHg, and a flash point of 146.8ºC .

Scientific Research Applications

Environmental Impacts and Degradation

Research on compounds related to 1-(3,4-Dichlorophenyl)-2-methylpropan-1-amine, such as chlorophenols and their derivatives, has provided insights into their environmental impacts and degradation processes. Chlorophenols, for instance, are known for their moderate to considerable toxic effects on both mammalian and aquatic life. Studies have assessed the consequences of contamination by chlorophenols (including 2-chlorophenol, 3-chlorophenol, 4-chlorophenol, and 2,4-dichlorophenol) in the aquatic environment. These compounds generally exhibit moderate toxicity but can lead to significant effects upon long-term exposure, especially to fish. The persistence of these chlorophenols in the environment can vary, with some showing low persistence when adapted microflora capable of biodegrading these compounds is present. However, environmental conditions can shift this to moderate or high persistence, with bioaccumulation expected to be low. Notably, these chlorophenols possess a strong organoleptic effect, which is a critical factor in their environmental assessment (K. Krijgsheld & A. D. Gen, 1986).

Synthesis and Chemical Properties

Further research delves into the synthesis and structural properties of novel substituted compounds related to chlorophenols and amines. The reaction of chloral with substituted anilines, for instance, results in the formation of various chloroethylidene anilines and, subsequently, a series of substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones. Such synthetic pathways open avenues for exploring other possible intermediates formed from the reaction of chloral with amines. High-resolution magnetic resonance spectra and ab initio calculations have provided insights into the conformation of these products, underscoring the complexity and potential of these synthetic routes for generating compounds with diverse applications (R. Issac & J. Tierney, 1996).

Applications in Advanced Oxidation Processes

Another area of interest is the degradation of nitrogen-containing hazardous compounds, including various amines, through advanced oxidation processes (AOPs). Nitrogen-containing compounds like amines are prevalent in several industries, from textiles to agriculture, and are resistant to conventional degradation processes. AOPs have shown effectiveness in mineralizing these compounds, improving the overall treatment schemes. Research has compiled data on degradation efficiencies, reaction mechanisms, and the impact of process parameters on the treatment of amine-based compounds. This includes a detailed review of the degradation of aromatic amines, aliphatic amines, N-containing dyes, and N-containing pesticides, highlighting the role of ozone and Fenton processes among various AOPs. The studies emphasize the sensitivity of amine degradation to pH and suggest that optimized hybrid methods can provide synergistic effects for specific effluents (Akash P. Bhat & P. Gogate, 2021).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 1-(3,4-Dichlorophenyl)-2-methylpropan-1-amine is the photosystem II in the photosynthetic electron transport chain . This system plays a crucial role in photosynthesis, a process that converts light energy into chemical energy in plants and some microorganisms.

Mode of Action

1-(3,4-Dichlorophenyl)-2-methylpropan-1-amine, also known as DCMU, acts as a potent inhibitor of photosynthesis . It blocks the Q_B plastoquinone binding site of photosystem II, preventing the electron flow from photosystem II to plastoquinone . This interruption in the electron transport chain reduces the plant’s ability to convert light energy into chemical energy .

Result of Action

The result of DCMU’s action is a significant reduction in the plant’s photosynthetic capability . By blocking the electron flow in photosystem II, DCMU effectively shuts down the plant’s ability to convert light energy into chemical energy. This can lead to a decrease in plant growth and productivity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(3,4-Dichlorophenyl)-2-methylpropan-1-amine. For instance, light intensity can affect the rate of photosynthesis and thus the impact of DCMU on the plant

properties

IUPAC Name |

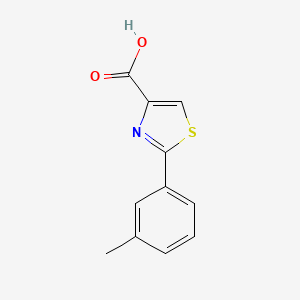

1-(3,4-dichlorophenyl)-2-methylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl2N/c1-6(2)10(13)7-3-4-8(11)9(12)5-7/h3-6,10H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBHNWWAAJIPAFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC(=C(C=C1)Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dichlorophenyl)-2-methylpropan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[2.2]pentan-1-amine](/img/structure/B3109354.png)

![2,2,2-Trifluoro-N-[2-(2-iodo-5-methoxyphenyl)ethyl]acetamide](/img/structure/B3109409.png)

![(5,7-dimethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B3109414.png)

![2-chloro-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3109448.png)